1-Amino-3-(2-methylthiazol-4-yl)propan-2-ol
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Overview
Description
1-Amino-3-(2-methylthiazol-4-yl)propan-2-ol is a chemical compound with the molecular formula C7H12N2OS. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-3-(2-methylthiazol-4-yl)propan-2-ol can be synthesized through a multi-step process. One common method involves the reaction of 2-methylthiazole with an appropriate amine and an alcohol under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(2-methylthiazol-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
1-Amino-3-(2-methylthiazol-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-3-(2-methylthiazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. The thiazole ring allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol dihydrochloride: A similar compound with a dihydrochloride salt form.
2-Amino-4-methylthiazole: Another thiazole derivative with similar structural features.
Uniqueness
1-Amino-3-(2-methylthiazol-4-yl)propan-2-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12N2OS |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
1-amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C7H12N2OS/c1-5-9-6(4-11-5)2-7(10)3-8/h4,7,10H,2-3,8H2,1H3 |
InChI Key |
KBYRJPODYZDQFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC(CN)O |
Origin of Product |
United States |
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